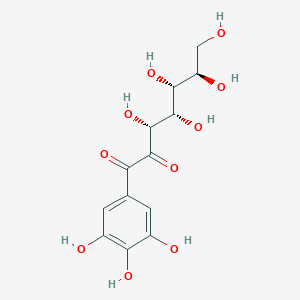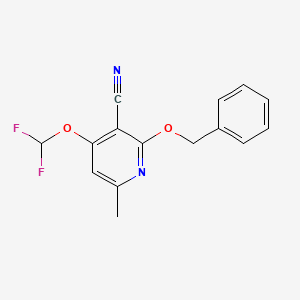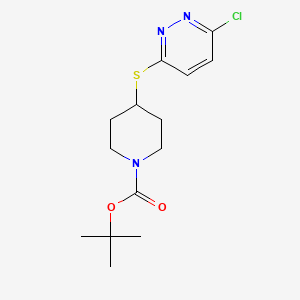
4-(4-(4-Nitrophenyl)piperazin-1-yl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate is a chemical compound with the molecular formula C16H17N3O3. It is a key intermediate in the synthesis of various triazole medicines, such as itraconazole, which are used to treat deep fungal infections . This compound is also known for its role as an inhibitor of endothelial cell proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate typically involves the nitration of phenol using dilute nitric acid at room temperature . This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol. The 4-nitrophenol is then reacted with piperazine to form 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol . The final step involves the acetylation of this compound to produce 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4-[4-(4-Aminophenyl)-1-piperazinyl]phenol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
4-[4-(4-Aminophenyl)-1-piperazinyl]phenol: Formed by the reduction of the nitro group.
Substituted Phenols: Formed by substitution reactions at the hydroxyl group.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate involves its interaction with specific molecular targets and pathways:
Inhibition of Endothelial Cell Proliferation: The compound inhibits the proliferation of endothelial cells by interfering with specific signaling pathways involved in cell growth.
Antifungal Activity: As an intermediate in the synthesis of triazole medicines, it contributes to the inhibition of fungal cell growth by disrupting the synthesis of ergosterol, a key component of fungal cell membranes.
Vergleich Mit ähnlichen Verbindungen
4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate can be compared with other similar compounds:
4-Nitrophenol: Similar in structure but lacks the piperazinyl and acetate groups.
4-[4-(4-Aminophenyl)-1-piperazinyl]phenol: Formed by the reduction of the nitro group in 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate.
Itraconazole: A triazole medicine synthesized using 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate as an intermediate.
The uniqueness of 4-[4-(4-Nitrophenyl)-1-piperazinyl]phenol 1-acetate lies in its specific structure, which allows it to act as a key intermediate in the synthesis of important pharmaceutical compounds .
Eigenschaften
Molekularformel |
C18H19N3O4 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
[4-[4-(4-nitrophenyl)piperazin-1-yl]phenyl] acetate |
InChI |
InChI=1S/C18H19N3O4/c1-14(22)25-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-2-4-17(5-3-15)21(23)24/h2-9H,10-13H2,1H3 |
InChI-Schlüssel |
QKULQLYKMSCJKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)


![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)


